molecular formula C13H11BrFNOS B7527444 N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide

N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide

Cat. No. B7527444
M. Wt: 328.20 g/mol
InChI Key: DUFKOANUVQPJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTF is a synthetic compound that belongs to the class of benzamide derivatives. It has been found to exhibit potent activity against various biological targets, making it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of its target proteins. N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been found to bind to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to downstream targets. It has also been found to bind to the ligand-binding site of GPCRs, preventing the binding of endogenous ligands.
Biochemical and Physiological Effects:
N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been found to exhibit potent activity against various biological targets, leading to a range of biochemical and physiological effects. Inhibition of protein kinases by N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells. Inhibition of GPCRs by N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been shown to lead to decreased inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide is its potency against various biological targets, making it a useful tool for studying the function of these targets. Another advantage is its synthetic nature, which allows for easy modification of its chemical structure to optimize its activity. One limitation of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide is its potential toxicity, which must be carefully evaluated in lab experiments.

Future Directions

There are many potential future directions for research involving N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide. One direction is the optimization of its chemical structure to improve its activity and selectivity against specific targets. Another direction is the development of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide derivatives with improved pharmacokinetic properties for use in animal models. Additionally, N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide could be used in combination with other drugs to enhance their efficacy against specific diseases.

Synthesis Methods

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide involves a multi-step process that begins with the reaction of 4-bromothiophen-2-ylmethanol with thionyl chloride to yield 4-bromothiophen-2-ylmethyl chloride. The resulting compound is then reacted with 3-fluoro-N-methylbenzamide in the presence of a base to produce N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide. The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been optimized to yield high purity and good yields.

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide has been found to exhibit potent activity against various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. These targets are involved in a wide range of cellular processes and are implicated in many diseases, making N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide a promising candidate for use in scientific research.

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNOS/c1-16(7-12-6-10(14)8-18-12)13(17)9-3-2-4-11(15)5-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFKOANUVQPJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.